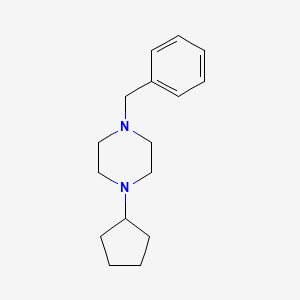![molecular formula C20H21N3O6 B10881074 (3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10881074.png)
(3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(3,4-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(3,4-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, the nitro group may participate in redox reactions, while the piperazine ring can interact with neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)(piperazino)methanone: Shares the piperazine and nitrobenzoyl groups but lacks the methoxyphenyl moiety.
3,4-Dimethoxyphenylacetonitrile: Contains the methoxyphenyl group but differs in the rest of the structure.
Uniqueness
(3,4-DIMETHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H21N3O6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C20H21N3O6/c1-28-17-8-5-15(13-18(17)29-2)20(25)22-11-9-21(10-12-22)19(24)14-3-6-16(7-4-14)23(26)27/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
XTLAKOURZMFVAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10880996.png)

![4-[(4-ethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10881016.png)

![4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B10881025.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10881027.png)
![Methyl 7-[4-(methoxycarbonyl)phenyl]-6-[(4-methylphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10881029.png)
![4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10881031.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10881043.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 3-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B10881045.png)
![Methyl 4-({[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10881046.png)


![1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10881061.png)
